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Abstract

The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the
development of novel antimalarial agents with distinct mechanisms of action. FNDR-20123 has
been identified as a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor
with significant activity against both the asexual and sexual stages of P. falciparum. This
document provides a comprehensive overview of the mechanism of action of FNDR-20123,
detailing its molecular target, in vitro and in vivo efficacy, and the experimental methodologies
used for its characterization. This guide is intended for researchers, scientists, and drug
development professionals in the field of malaria therapeutics.

Introduction

Malaria remains a significant global health challenge, primarily caused by the protozoan
parasite Plasmodium falciparum. The parasite's ability to develop resistance to existing drugs
underscores the urgent need for new therapeutic strategies.[1][2][3] Epigenetic regulation,
particularly through histone acetylation and deacetylation, has emerged as a promising area for
antimalarial drug discovery.[3][4] Histone deacetylases (HDACSs) are enzymes that play a
crucial role in the regulation of gene expression by removing acetyl groups from histones,
leading to a more condensed chromatin structure and transcriptional repression. Inhibition of
HDACSs disrupts this process, leading to hyperacetylation of histones and subsequent
alterations in gene expression that can be detrimental to parasite survival. FNDR-20123 was
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discovered through the screening of a library of HDAC inhibitors and has demonstrated potent
antimalarial activity.

Mechanism of Action: Targeting Histone
Deacetylases

FNDR-20123 functions as a pan-HDAC inhibitor, targeting the HDAC enzymes of P. falciparum.
This inhibition leads to an increase in the acetylation of histones, which in turn modulates gene
expression within the parasite, ultimately leading to its death. The compound has been shown
to inhibit Plasmodium HDAC with a high degree of potency. Isoform selectivity screening has
revealed that FNDR-20123 is a pan-HDAC inhibitor, similar to vorinostat, and also inhibits
Class Il HDAC isoforms at nanomolar concentrations. The activity of FNDR-20123 is not
affected by the resistance profiles of various multidrug-resistant (MDR) strains of P. falciparum,
suggesting a low risk for the development of cross-resistance.

The proposed mechanism of action is visualized in the following diagram:
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Mechanism of Action of FNDR-20123 in Plasmodium falciparum

Plasmodium falciparum Cell

Click to download full resolution via product page

Caption: FNDR-20123 inhibits HDAC, leading to histone hyperacetylation and parasite death.
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Quantitative Data Summary

The following tables summarize the key quantitative data for FNDR-20123's activity against P.
falciparum and human cells.

Table 1: In Vitro Inhibitory Activity of FNDR-20123

Target IC50 (nM)
Plasmodium HDAC 31
Human HDAC 3

P. falciparum Asexual Blood Stage 41-42
Male Gametocytes 190
Female Gametocytes > 5000

Table 2: Human HDAC Isoform Selectivity of FNDR-20123

HDAC Isoform IC50 (nM)
HDAC1 25

HDAC?2 29

HDAC3 2

HDACG6 11

HDACS8 282

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

HDAC Activity Screening

The inhibitory activity of FNDR-20123 against P. falciparum and human HDACs was assessed
using a fluorescent activity assay.
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HDAC Activity Assay Workflow
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Caption: Workflow for determining HDAC inhibitory activity using a fluorescent assay.
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Protocol:

Recombinant P. falciparum HDAC1 (PfHDAC1) or human HDAC isoforms were used.
The enzyme was incubated with varying concentrations of FNDR-20123.
A fluorogenic HDAC substrate was added to initiate the reaction.

After incubation, a developer solution was added to stop the reaction and generate a
fluorescent signal.

Fluorescence was measured using a plate reader, and IC50 values were calculated from the
dose-response curves.

P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of FNDR-20123 against the asexual blood stage of P. falciparum (3D7

strain) was determined to assess its potency in killing the parasite form responsible for clinical

symptoms.

Protocol:

P. falciparum 3D7 strain was cultured in human erythrocytes at a specific parasitemia and
hematocrit.

The parasite cultures were treated with serial dilutions of FNDR-20123 for a defined period
(e.g., 72 hours).

Parasite growth inhibition was quantified using methods such as DNA content measurement
with a fluorescent dye (e.g., DAPI) or by [3H]hypoxanthine incorporation.

IC50 values were determined by fitting the data to a dose-response curve.

Gametocyte Functional Viability Assay

To evaluate the transmission-blocking potential of FNDR-20123, its activity against male and

female gametocytes was assessed.
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Protocol:

P. falciparum gametocyte cultures were established and matured.
o Mature gametocytes were treated with various concentrations of FNDR-20123.

o For male gametocytes, the viability was assessed by measuring exflagellation (the
emergence of male gametes).

o For female gametocytes, viability can be assessed through various markers or downstream
assays.

e |C50 values were calculated based on the reduction in gametocyte viability.

In Vitro Killing Profile

The rate of parasite killing by FNDR-20123 was compared to that of standard antimalarial
drugs.

Protocol:

e Synchronized P. falciparum 3D7 parasites were treated with FNDR-20123 at a concentration
corresponding to 10 times its IC50.

o Samples were taken at various time points (e.g., 24, 48, 72, 96, 120 hours).

e The drug was washed out, and the viability of the remaining parasites was quantified using a
limiting dilution technique.

e The number of viable parasites over time was plotted to determine the killing rate.

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of FNDR-20123 was evaluated in a humanized SCID mouse model
infected with P. falciparum.
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In Vivo Efficacy Study Workflow
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Caption: Workflow for assessing the in vivo efficacy of FNDR-20123 in a mouse model.
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Protocol:
« SCID mice engrafted with human erythrocytes were infected intravenously with P. falciparum.

o Once parasitemia was established, the mice were treated with FNDR-20123 via a specified
route (e.g., oral, subcutaneous).

o Treatment was administered daily for a set number of days.
o Parasitemia was monitored regularly by analyzing tail blood smears.

e The reduction in parasitemia in the treated group was compared to a vehicle control group to
determine efficacy.

Conclusion

FNDR-20123 is a promising antimalarial candidate that acts through the inhibition of
Plasmodium falciparum histone deacetylases. Its potent activity against both asexual and
sexual stages of the parasite, including multidrug-resistant strains, highlights its potential as a
valuable tool in the fight against malaria. The detailed mechanistic understanding and
established experimental protocols for FNDR-20123 provide a solid foundation for its further
development as a novel therapeutic agent. The pan-HDAC inhibitory nature of FNDR-20123
warrants further investigation to optimize its selectivity and therapeutic window.
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plasmodium-falciparum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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